(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide
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Overview
Description
(E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide typically involves multiple steps:
Formation of the Benzyloxycarbamoyl Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl alcohol with phosgene to form 3,4-dichlorobenzyloxycarbonyl chloride.
Reaction with Formimidamide: The intermediate is then reacted with N,N-dimethylformimidamide under controlled conditions to yield the final product.
The reaction conditions often require anhydrous solvents, controlled temperatures, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have applications in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is thought to influence signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide: Lacks the (E)-configuration, leading to different reactivity and biological activity.
N’-(3,4-Dichlorobenzyloxycarbamoyl)-N-methylformimidamide: Contains only one methyl group, affecting its chemical properties and applications.
N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-diethylformimidamide: Substitution of ethyl groups alters its solubility and reactivity.
Uniqueness
(E)-N’-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is unique due to its specific (E)-configuration, which influences its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions and distinct biological effects compared to its isomers and analogs.
Properties
IUPAC Name |
(3E)-1-[(3,4-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZOOPPLUIDQPY-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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